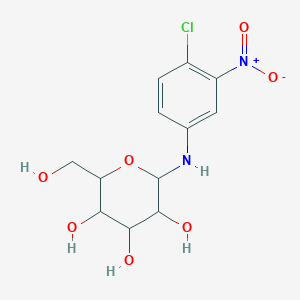
N,N'-1,4-phenylenebis(3-chloro-1-benzothiophene-2-carboxamide)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N'-1,4-phenylenebis(3-chloro-1-benzothiophene-2-carboxamide), commonly known as CPTC, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. CPTC is a member of the benzothiophene family and is widely used as a tool compound in biochemical and physiological studies.
Mécanisme D'action
CPTC exerts its inhibitory effect on enzymes by binding to the ATP-binding site of the enzyme, thereby preventing the phosphorylation of downstream targets. CPTC has been shown to be a competitive inhibitor of PKC, PKA, and PKG, and its binding affinity varies depending on the isoform of the enzyme.
Biochemical and Physiological Effects
CPTC has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. CPTC has also been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), and has potential applications in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
CPTC is a highly specific inhibitor of several enzymes and has been shown to have minimal off-target effects. It is also relatively stable and can be stored for extended periods of time. However, CPTC has some limitations in lab experiments, such as its poor solubility in aqueous solutions and its potential toxicity at high concentrations.
Orientations Futures
There are several potential future directions for the use of CPTC in scientific research. One area of interest is the development of CPTC derivatives with improved solubility and bioavailability. Another area of interest is the investigation of the role of CPTC in the regulation of other signaling pathways, such as the Wnt/β-catenin pathway. Additionally, CPTC has potential applications in the treatment of various diseases, such as cancer and inflammatory diseases, and further research is needed to explore its therapeutic potential.
Méthodes De Synthèse
CPTC is synthesized through a multi-step process that involves the reaction of 3-chloro-1-benzothiophene-2-carboxylic acid with 1,4-phenylenediamine in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then treated with thionyl chloride to obtain CPTC.
Applications De Recherche Scientifique
CPTC has been extensively used in scientific research as a tool compound to study the mechanism of action of various enzymes and proteins. It has been shown to inhibit the activity of several enzymes, including protein kinase C (PKC), cyclic AMP-dependent protein kinase (PKA), and cyclic GMP-dependent protein kinase (PKG). CPTC has also been used to investigate the role of PKC in various physiological processes, such as cell proliferation, differentiation, and apoptosis.
Propriétés
IUPAC Name |
3-chloro-N-[4-[(3-chloro-1-benzothiophene-2-carbonyl)amino]phenyl]-1-benzothiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H14Cl2N2O2S2/c25-19-15-5-1-3-7-17(15)31-21(19)23(29)27-13-9-11-14(12-10-13)28-24(30)22-20(26)16-6-2-4-8-18(16)32-22/h1-12H,(H,27,29)(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMOXUYXXDXGPRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(S2)C(=O)NC3=CC=C(C=C3)NC(=O)C4=C(C5=CC=CC=C5S4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H14Cl2N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{2-[3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}-N,N-diethylbenzenesulfonamide hydrobromide](/img/structure/B5104971.png)
![2-[(2-bromobenzyl)thio]-N-(1-phenylethyl)acetamide](/img/structure/B5104980.png)

![N~2~-benzyl-N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~1~-cyclohexylglycinamide](/img/structure/B5104989.png)


![4-[4-(benzyloxy)-3-bromo-5-ethoxybenzylidene]-2-(ethylthio)-1,3-thiazol-5(4H)-one](/img/structure/B5105006.png)
![(2R*,6S*)-4-{[1-benzyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}-2,6-dimethylmorpholine](/img/structure/B5105010.png)

![2-[(3-pyridinylcarbonyl)amino]ethyl benzoate hydrochloride](/img/structure/B5105017.png)
![3-ethyl-1-[(4-nitrophenyl)acetyl]-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B5105031.png)
![4-allyl-1-{2-[2-(3,4-dimethylphenoxy)ethoxy]ethoxy}-2-methoxybenzene](/img/structure/B5105045.png)
![3-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}propanoic acid](/img/structure/B5105046.png)
![N-{[2-(2,6-dimethylphenoxy)-3-pyridinyl]methyl}-1,3-thiazole-4-carboxamide](/img/structure/B5105056.png)